molecular formula C11H8F4O B14576904 4,5,5,5-Tetrafluoro-3-phenylpent-3-en-2-one CAS No. 61282-84-6

4,5,5,5-Tetrafluoro-3-phenylpent-3-en-2-one

Cat. No.: B14576904
CAS No.: 61282-84-6
M. Wt: 232.17 g/mol
InChI Key: NRZPEDPLBALJCF-UHFFFAOYSA-N
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Description

4,5,5,5-Tetrafluoro-3-phenylpent-3-en-2-one is a chemical compound characterized by the presence of fluorine atoms and a phenyl group attached to a pentenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,5,5-Tetrafluoro-3-phenylpent-3-en-2-one can be achieved through several methods. One common approach involves the Meyer-Schuster rearrangement of propargylic alcohols, followed by asymmetric alkene bioreduction. This method utilizes a gold(I) N-heterocyclic carbene complex and an ene-reductase (ERED) to produce enantiopure β,β-disubstituted ketones .

Industrial Production Methods

the use of catalytic processes and optimized reaction conditions, such as those involving copper-catalyzed thioketalization, may be explored for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4,5,5,5-Tetrafluoro-3-phenylpent-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

4,5,5,5-Tetrafluoro-3-phenylpent-3-en-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5,5,5-Tetrafluoro-3-phenylpent-3-en-2-one involves its interaction with molecular targets and pathways. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetrafluoro-2-methyl-5-phenylpent-1-en-3-one
  • 1-amino-4,4,5,5-tetrafluoro-1-phenylpent-1-en-3-one

Uniqueness

4,5,5,5-Tetrafluoro-3-phenylpent-3-en-2-one is unique due to its specific arrangement of fluorine atoms and the phenyl group, which imparts distinct chemical properties. Compared to similar compounds, it offers unique reactivity and stability, making it valuable in specialized applications .

Properties

CAS No.

61282-84-6

Molecular Formula

C11H8F4O

Molecular Weight

232.17 g/mol

IUPAC Name

4,5,5,5-tetrafluoro-3-phenylpent-3-en-2-one

InChI

InChI=1S/C11H8F4O/c1-7(16)9(10(12)11(13,14)15)8-5-3-2-4-6-8/h2-6H,1H3

InChI Key

NRZPEDPLBALJCF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=C(C(F)(F)F)F)C1=CC=CC=C1

Origin of Product

United States

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